molecular formula C10H15F3O2 B1266788 Cyclooctyl trifluoroacetate CAS No. 1478-73-5

Cyclooctyl trifluoroacetate

Cat. No. B1266788
CAS RN: 1478-73-5
M. Wt: 224.22 g/mol
InChI Key: AXWMFWDPPKYELQ-UHFFFAOYSA-N
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Description

Cyclooctyl trifluoroacetate, or CTA, is an organic compound that is used in a variety of scientific research applications. CTA is a small molecule with a molecular weight of 194.2 g/mol and a boiling point of 114 °C. It is a colorless liquid with a pungent odor. It is a relatively stable compound with a high boiling point and low volatility. CTA is used in a variety of scientific research applications, including synthesis, biochemical and physiological studies, and lab experiments.

Scientific Research Applications

1. Catalysis in Organic Synthesis

Cyclooctyl trifluoroacetate, as part of the trifluoroacetic acid family, has been utilized extensively in organic synthesis. For example, it is efficient in catalyzing Prins cyclizations of enol ethers to form tetrahydropyrans, a process vital in synthesizing various organic compounds with high yield and selectivity (Hart & Bennett, 2003). Additionally, trifluoroacetic acid facilitates Claisen rearrangement and cyclization reactions, yielding complex organic structures like 3-arylmethylene-3,4-dihydro-1H-quinolin-2-ones and 3-arylmethyl-2-amino-quinolines (Pathak, Madapa, & Batra, 2007).

2. Applications in Catalytic Reactions

Cyclooctyl trifluoroacetate plays a role in catalytic reactions involving carboxylation of linear and cyclic alkanes. For instance, vanadium (IV) and (V) complexes in trifluoroacetic acid (TFA) can catalyze the conversion of cyclopentane and cyclohexane into carboxylic acids (Reis et al., 2005). Also, TFA catalyzes the synthesis of complex molecules like amino acid-derived 2,3-dihydro-1H-1,5-benzodiazepines (Bera et al., 2014).

properties

IUPAC Name

cyclooctyl 2,2,2-trifluoroacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15F3O2/c11-10(12,13)9(14)15-8-6-4-2-1-3-5-7-8/h8H,1-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXWMFWDPPKYELQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CCC1)OC(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60291179
Record name cyclooctyl trifluoroacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60291179
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cyclooctyl trifluoroacetate

CAS RN

1478-73-5
Record name NSC73715
Source DTP/NCI
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name cyclooctyl trifluoroacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60291179
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CYCLOOCTYL TRIFLUOROACETATE
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URL https://echa.europa.eu/information-on-chemicals
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
12
Citations
JE Nordlander, KD Kotian, DE Raff… - Journal of the …, 1984 - ACS Publications
… Peterson and Allen in 1962 reportedthat CF3C02H containing Na02CCF3 adds to (Z)-cyclooctene (1) at 35 C to produce cyclooctyl trifluoroacetate(2-OTFA) (plus minor products of …
Number of citations: 11 pubs.acs.org
PE Peterson, G Allen - The Journal of Organic Chemistry, 1962 - ACS Publications
Rates and products of addition of trifluoroacetic acid to the various hexenes and to cycloalkenes having flye to eight carbon atoms were determined. The cations presumably formed …
Number of citations: 32 pubs.acs.org
D Seyferth, B Prokai, RJ Cross - Journal of Organometallic Chemistry, 1968 - Elsevier
… Phenylmercuric trifluoroacetate and phenyhnercuric chlorodifluoroacetate, on the other hand, reacted with cyclooctene at retlux to produce cyclooctyl trifluoroacetate (83 %) and …
Number of citations: 16 www.sciencedirect.com
MS Webster-Gardiner, R Fu, GC Fortman… - Catalysis Science & …, 2015 - pubs.rsc.org
… in trifluoroacetic acid reacts to form cyclooctyl trifluoroacetate. Thus, additional COE may bind to … the presumed species after the COE is converted to cyclooctyl trifluoroacetate (eqn (2)). …
Number of citations: 30 pubs.rsc.org
RD Bach, TH Taaffee, JW Holubka - The Journal of Organic …, 1980 - ACS Publications
… column of 10% SE-30at 110 C) showed a 17% conversion to cyclooctyl trifluoroacetate. An … spectrum identical with that of authentic cyclooctyl trifluoroacetate prepared by the reaction of …
Number of citations: 15 pubs.acs.org
NC Deno, EJ Jedziniak, LA Messer, MD Meyer… - Tetrahedron, 1977 - Elsevier
… of cyclooctyl trifluoroacetate reached 46% (24 hr, 25”, 2-fold excess of H202), 10% of byproducts were already present. From 1-3 days, the yield of cyclooctyl trifluoroacetate remained …
Number of citations: 62 www.sciencedirect.com
SI Murahashi, Y Oda, N Komiya, T Naota - Tetrahedron letters, 1994 - academia.edu
… Similar treatment of cyclooetane afforded a mixture of cyclooctyl trifluoroacetate (32% based on cyclooctane) and cyclooctanone (8%) (conv., 81%). The wifluoro- …
Number of citations: 65 www.academia.edu
N Komiya, S Noji, SI Murahashi - Chemical Communications, 2001 - pubs.rsc.org
… Cyclooctane 81 Cyclooctyl trifluoroacetate 40 …
Number of citations: 40 pubs.rsc.org
LS Boguslavskaya, AV Kartashov… - Russian Chemical …, 1990 - iopscience.iop.org
… Under these conditions cyclooctyl trifluoroacetate was obtained in good yield (50%) from cyclooctane and also ejco-2-trifluoroacetoxynorbornane (52%) and exo-2-norbornyl nitrate (23…
Number of citations: 11 iopscience.iop.org
H ARZOUMANIAN, J METZGER - Synthesis, 1971 - thieme-connect.com
… As a special type of reaction, the formation of cyclooctyl trifluoroacetate (12) from cyclooctene (10) and phenylmercuric trifluoroacetate (11) at reflux temperature should be mentioned5 1 …
Number of citations: 30 www.thieme-connect.com

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